tert-Butyl (2-chlorothiazol-4-yl)carbamate
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Overview
Description
“tert-Butyl (2-chlorothiazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1258934-67-6 . It has a molecular weight of 234.71 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl N-(2-chlorothiazol-4-yl)carbamate” and its InChI code is "1S/C8H12ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4,14H,1-3H3,(H,11,12)" .It is stored in an inert atmosphere at a temperature of 2-8°C . The shipping temperature is normal .
Scientific Research Applications
Synthetic Applications
Tert-Butyl (2-chlorothiazol-4-yl)carbamate, a chemical compound with diverse applications, has been studied extensively for its synthetic utility. For instance, Kant, Singh, and Agarwal (2015) demonstrated the synthesis of a related compound, tert-butyl ester, through a process involving di-tert-butyldicarbonate (Boc anhydride), characterized by NMR and IR spectroscopy and X-ray diffraction studies. This process is essential for understanding the structural properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, M. Storgaard and J. Ellman (2009) explored the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, including derivatives of tert-butyl carbamate. This study contributes to the broader understanding of asymmetric synthesis and catalysis, offering insights into novel methodologies for creating complex organic molecules with potential applications in medicinal chemistry and material science (Storgaard & Ellman, 2009).
Materials Science
In materials science, Jiabao Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives including tert-butyl carbazole derivative, demonstrating their potential as organogelators for detecting acid vapors. This research indicates the significance of tert-butyl carbazole derivatives in developing advanced materials for sensing applications, highlighting their role in fabricating sensitive and selective chemical sensors (Sun et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the synthesis of tert-butyl carbamate derivatives has been studied in relation to their potential as intermediates for drug development. Ghosh, Cárdenas, and Brindisi (2017) investigated asymmetric aldol routes to synthesize tert-butyl carbamate derivatives for developing novel protease inhibitors. This study underscores the importance of tert-butyl carbamate derivatives in the synthesis of bioactive molecules, potentially leading to new therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017).
Crystallography and Structural Analysis
Research in crystallography has also focused on tert-butyl carbamate derivatives. For example, Das et al. (2016) synthesized two carbamate derivatives and conducted structural characterization using X-ray diffraction. This work contributes to our understanding of the structural properties of carbamate derivatives, which is crucial for their application in various scientific fields (Das et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-chloro-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFRLNQQHOGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chlorothiazol-4-yl)carbamate |
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